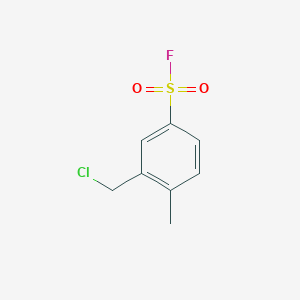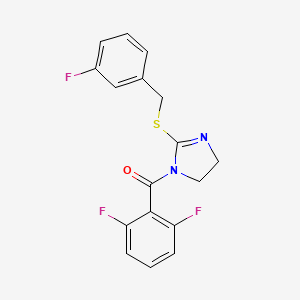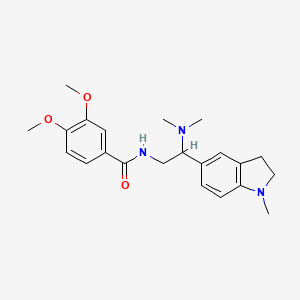![molecular formula C6H9N3O B2437256 [1-(Triazol-1-yl)cyclopropyl]methanol CAS No. 2470439-52-0](/img/structure/B2437256.png)
[1-(Triazol-1-yl)cyclopropyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of triazolyl compounds involves various methods. For instance, one method involves the reaction of an amine with an alkyl halide under stable reaction conditions . Another method involves the use of phosphene-free, air-stable di(1H-benzo[d][1,2,3]triazol-1-yl)methane as a ligand in a Pd-catalysed Sonogashira coupling reaction .
Chemical Reactions Analysis
The chemical reactions involving triazolyl compounds are diverse. For instance, one study explored the effect of increasing the molar ratio of the amine to alkyl halide . Another study reported the synthesis of a complex using tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine as a ligand .
Applications De Recherche Scientifique
Catalysis and Organic Synthesis
- Catalytic Applications : Tris(triazolyl)methanol-Cu(I) structures, including those related to [1-(Triazol-1-yl)cyclopropyl]methanol, are highly active catalysts for Huisgen 1,3-dipolar cycloadditions. They enable efficient reactions with low catalyst loadings and short reaction times at room temperature, making them valuable in organic synthesis (Ozcubukcu et al., 2009).
- Synthesis and Characterization : The synthesis of novel BINOL-based cyclophanes incorporating two triazole moieties via click chemistry has been reported. These compounds exhibit potential as specific fluorescent sensors for silver ions (Hou et al., 2011).
Corrosion Inhibition
- Corrosion Inhibition Studies : Triazole derivatives have been studied as corrosion inhibitors for mild steel in acidic environments. Computational studies indicate that these derivatives effectively adsorb on the steel surface, offering potential applications in corrosion prevention (Ma et al., 2017).
Chiral Chemistry and Antitubercular Activity
- Chiral Separation and Antitubercular Activity : The chiral HPLC method for novel triazole antitubercular compounds, including enantio-specific evaluation of antitubercular activity, demonstrates the significance of stereochemistry in pharmacological activities (Shekar et al., 2014).
Fluorescent Sensing and Antimicrobial Activity
- Synthesis and Biological Evaluation : The synthesis of aziridine-1,2,3-triazole hybrid derivatives and their evaluation as anticancer agents against human leukemia and hepatoma cells highlight the potential of triazole compounds in medicinal chemistry (Dong et al., 2017).
- Fluorescent Spirocyclic Oxindoles Synthesis : The construction of heterocycles with spiro-oxindole, 2-amino-4H-pyran, and 1,2,3-triazoles substructures using ultrasound irradiation and DBU-based ionic liquids, exhibits promising antimicrobial activity and fluorescence properties (Singh et al., 2014).
Electronic and Optical Properties
- Spectroscopic and Computational Studies : Research on fac-Re(CO)3Cl complexes with triazol-1-yl)methyl]pyridine ligands showcases the influence of electronic tuning on the optical and electrochemical properties of such complexes, indicating potential applications in materials science and molecular electronics (Anderson et al., 2013).
Propriétés
IUPAC Name |
[1-(triazol-1-yl)cyclopropyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c10-5-6(1-2-6)9-4-3-7-8-9/h3-4,10H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWUYZBCIFBFED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)N2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Triazol-1-yl)cyclopropyl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2437175.png)
![4-[1-(Phenylethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one, chloride](/img/structure/B2437176.png)


![3-(2-Methoxyphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2437183.png)
![(Z)-3-(((2,3-dimethylphenyl)amino)methylene)-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2437185.png)
![1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-methylindoline-2-carboxamide](/img/structure/B2437186.png)




![2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2437195.png)